molecular formula C27H44O B101533 5alpha-Cholesta-8,14-dien-3beta-ol CAS No. 19431-20-0

5alpha-Cholesta-8,14-dien-3beta-ol

Cat. No. B101533
CAS RN: 19431-20-0
M. Wt: 384.6 g/mol
InChI Key: AWBZPJQUWZBRII-CXDHQSPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholesta-8,14-dien-3beta-ol is a sterol compound that is part of the cholesterol biosynthesis pathway. It is an intermediate that can be enzymatically converted from 5alpha-cholesta-7,14-dien-3beta-ol to this compound under anaerobic conditions with rat liver microsomes, indicating its role in metabolic pathways related to cholesterol synthesis .

Synthesis Analysis

The synthesis of sterols related to this compound involves various chemical reactions. For instance, 5beta-[11,12-3H]Cholestane-3alpha,7alpha-diol was synthesized using a catalyst under an atmosphere of tritium gas and was further hydroxylated at C-26 by mitochondria . Another related sterol, 5alpha-cholest-8(14)-en-3beta,5alpha-diol, was synthesized through the reductive rearrangement of an alpha,beta-unsaturated steroidal epoxide . Additionally, the synthesis of 5beta-cholestane-3alpha,7alpha,25-triol from chenodeoxycholic acid involved the Wolff rearrangement of the Arndt-Eistert synthesis .

Molecular Structure Analysis

The molecular structures of sterols similar to this compound have been confirmed using various spectroscopic methods. For example, gas-liquid chromatography, infrared-, proton magnetic resonance-, and mass spectrometry were used to confirm the structures of synthesized sterols such as 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol . X-ray crystallographic analysis was employed to establish the structure of 14alpha-methyl-5alpha-cholest-7-en-3beta,15beta-diol .

Chemical Reactions Analysis

Chemical reactions involved in the synthesis of sterols related to this compound include the treatment of steroidal compounds with phosphorus oxychloride, hydrogenation, and oxidation reactions. For instance, performic acid oxidation was used to synthesize 5beta-cholestane-3alpha,7alpha,12alpha,24xi,25-pentol . The reductive rearrangement of steroidal epoxides is another key reaction, as seen in the synthesis of 5alpha-cholest-8(14)-en-3beta,5alpha-diol .

Physical and Chemical Properties Analysis

The physical and chemical properties of sterols related to this compound are characterized by their chromatographic behavior and spectroscopic data. These properties are crucial for the identification and purity assessment of the synthesized compounds. For example, thin-layer and gas-liquid chromatography were used to characterize the synthesized 5beta-cholestane-3alpha,7alpha,25-triol . The inhibitory effects of various sterols on sterol synthesis in cells were also studied, indicating the biological activity of these compounds .

Scientific Research Applications

Enzymatic Conversion and Cholesterol Biosynthesis

5alpha-Cholesta-8,14-dien-3beta-ol plays a significant role in cholesterol biosynthesis. Hsiung, Spike, and Schroepfer (1975) demonstrated the enzymatic conversion of 5alpha-cholesta-7, 14-dien-3beta-ol to 5alpha-cholesta-8, 14-dien-3beta-ol, highlighting its importance in possible metabolic pathways for cholesterol synthesis (Hsiung, Spike, & Schroepfer, 1975).

Role in Meiosis Activation

Ruan et al. (1998) explored the biological activity of sterols, including 5alpha-cholesta-8, 14-dien-3beta-ol, in activating meiosis in mouse oocytes. This research underscores the sterol's potential involvement in reproductive biology and cellular development processes (Ruan et al., 1998).

Contributions to Cholesterol Estimation

Munster, Lever, and Carrell (1976) examined the responses of various sterols, including this compound, in different methods for estimating cholesterol. This study provides insights into the sterol's chemical behavior and its impact on cholesterol measurement techniques (Munster, Lever, & Carrell, 1976).

Inhibition of Cholesterol Biosynthesis

Schroepfer, Parish, Chen, and Kandutsch (1977) investigated the effects of various sterols, including this compound, on sterol synthesis in cells. Their findings contribute to understanding the sterol's role in modulating cholesterol biosynthesis (Schroepfer et al., 1977).

Antifungal Activity

Sauleau and Bourguet-Kondracki (2005) identified this compound among novel polyhydroxysteroids isolated from a marine sponge, exhibiting antifungal properties. This discovery points to the sterol's potential application in developing antifungal agents (Sauleau & Bourguet-Kondracki, 2005).

Mechanism of Action

Target of Action

5alpha-Cholesta-8,14-dien-3beta-ol is a 3β-sterol and an efficient precursor of cholesterol . It primarily targets the enzyme Delta(14)-sterol reductase , which belongs to the family of oxidoreductases . These enzymes act on the CH-CH group of donors with NAD+ or NADP+ as acceptors .

Mode of Action

The compound interacts with its target enzyme, Delta(14)-sterol reductase, to facilitate the conversion of 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol to 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol . This reaction involves the reduction of a double bond in the sterol molecule, aided by the transfer of hydrogen ions from NADPH .

Biochemical Pathways

This compound participates in the biosynthesis of steroids . The conversion of this compound to cholesterol under aerobic conditions is a crucial step in the steroid biosynthesis pathway. The resulting cholesterol is a vital component of cell membranes and a precursor for the synthesis of other important steroids.

Pharmacokinetics

Its conversion to cholesterol under aerobic conditions suggests that oxygen availability may impact its bioavailability.

Result of Action

The primary result of the action of this compound is the production of cholesterol . Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. It is also a precursor for the synthesis of vital biomolecules, including steroid hormones, bile acids, and vitamin D.

Action Environment

The action of this compound is influenced by environmental factors such as oxygen availability, as its conversion to cholesterol occurs under aerobic conditions . Additionally, factors that affect the function of the liver, where cholesterol synthesis and metabolism primarily occur, could also influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZPJQUWZBRII-CXDHQSPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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